3-butyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-butyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C17H25N5O3 and its molecular weight is 347.419. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation in Antidepressant Agents
A study by Zagórska et al. (2016) focused on the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents. The derivatives were assessed for their affinity to serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. One compound, in particular, demonstrated significant potential as an antidepressant in animal models, showing greater potency than the reference anxiolytic drug, diazepam. The study highlights the importance of fluorinated arylpiperazinylalkyl derivatives of this compound class for developing new antidepressant and anxiolytic medications (Zagórska et al., 2016).
Versatile Reagent for Synthesis of 1-Desazapurine
Ostrovskyi et al. (2011) reported on the use of 3-methoxalylchromone as a reagent for the regioselective synthesis of imidazo[4,5-b]pyridines, also known as 1-desazapurines, from 5-amino-1H-imidazoles. These compounds, being purine isosteres, play a significant role in drug design due to their potent pharmacophore properties, showcasing the chemical versatility and applicability of derivatives related to the imidazo[2,1-f]purine scaffold in medicinal chemistry (Ostrovskyi et al., 2011).
Antiviral Activity of Imidazo[1,2-a]-s-triazine Nucleosides
Kim et al. (1978) described the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, introducing a new class of purine analogues with moderate activity against viruses such as type 1 herpes, rhinovirus, and parainfluenza at non-toxic dosage levels. This underscores the potential of structurally novel imidazo[2,1-f]purine derivatives in antiviral drug development (Kim et al., 1978).
Properties
IUPAC Name |
2-butyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-6-7-8-21-15(23)13-14(19(4)17(21)24)18-16-20(9-10-25-5)11(2)12(3)22(13)16/h6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAVJIGHBOUFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3CCOC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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